molecular formula C9H5ClN6O3S B11460628 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11460628
M. Wt: 312.69 g/mol
InChI Key: MLJZFZRDKAZYSW-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a dithioester, with an appropriate halogenated compound.

    Coupling Reactions: The final step involves coupling the oxadiazole, triazole, and thiophene rings together using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings can be replaced with other groups using suitable reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogenated compounds, nucleophiles, and other reagents under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield corresponding alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-bromothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-fluorothiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in the substituents on the thiophene ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClN6O3S

Molecular Weight

312.69 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(5-chlorothiophen-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN6O3S/c10-4-2-1-3(20-4)6-5(9(17)18)12-15-16(6)8-7(11)13-19-14-8/h1-2H,(H2,11,13)(H,17,18)

InChI Key

MLJZFZRDKAZYSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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